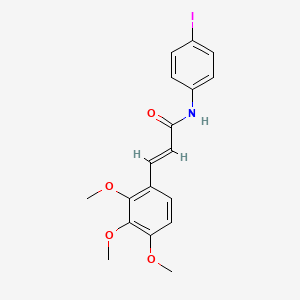

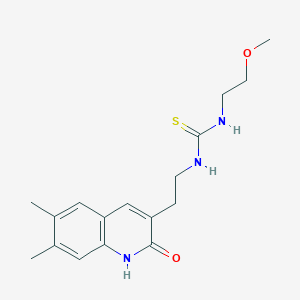

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, also known as ITA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ITA is a synthetic compound that was first synthesized in 2007 by researchers at the University of Illinois. Since then, ITA has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Polymerization and Monomer Applications

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has been explored in the context of polymerization and as a monomer for preparing hydrophobically modified polyacrylamide, utilized in applications like enhanced oil recovery. The iodine substitution in its structure enables further modification reactions, making it a versatile compound for chemical engineering and materials science. Studies demonstrate the synthesis of this compound through the Ritter reaction and its successful polymerization, though with indications of a specific iodine transfer polymerization mechanism due to the need for large amounts of radical initiator (Huang et al., 2019).

Corrosion Inhibition

Derivatives of acrylamide, including structures similar to this compound, have shown potential as corrosion inhibitors for metals in acidic environments. Their effectiveness has been demonstrated through chemical and electrochemical methods, offering protective capabilities for materials like copper against corrosion in nitric acid solutions. These findings highlight the compound's potential in industrial applications, particularly in metal processing and preservation (Abu-Rayyan et al., 2022).

Biomedical Research

N-(4-nitrophenyl)acrylamide, a compound with structural similarities to this compound, has been synthesized and characterized for its potential in biomedical research. Its interactions with nucleic acid bases and specific receptors, along with its cytotoxicity on cancer cell lines, have been thoroughly investigated, suggesting its applicability in the field of medical and pharmaceutical research (Tanış et al., 2019).

Material Science and Engineering

The compound and its derivatives find applications in material science, particularly in the synthesis and characterization of novel materials with specific properties like thermal stability and dielectric characteristics. Studies focus on the synthesis of monomers and polymers derived from acrylamide, characterizing them for potential applications in fields like orthopedics, dental implants, and other medical areas as biomaterials. The exploration of these materials' thermal and dielectric properties signifies their importance in developing advanced materials for various industrial and medical applications (Gurgenc & Biryan, 2020).

properties

IUPAC Name |

(E)-N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18INO4/c1-22-15-10-4-12(17(23-2)18(15)24-3)5-11-16(21)20-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H,20,21)/b11-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBMCIIMGKRDOE-VZUCSPMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)

![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)

![ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2403471.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)

![N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2403474.png)